molecular formula C7H10O2 B11769364 3-Cyclopropanecarbonyloxetane

3-Cyclopropanecarbonyloxetane

Cat. No.: B11769364
M. Wt: 126.15 g/mol
InChI Key: IEIDADLPPJTNLC-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyloxetane is an organic compound with the molecular formula C7H10O2. It consists of a cyclopropane ring attached to an oxetane ring via a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropanecarbonyloxetane typically involves the reaction of cyclopropyl carbonyl compounds with oxetane derivatives. One common method includes the use of cyclopropyl cyanide, which undergoes hydrolysis to form cyclopropanecarboxylic acid. This acid is then reacted with oxetane under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through distillation and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropanecarbonyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted oxetanes .

Scientific Research Applications

3-Cyclopropanecarbonyloxetane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclopropanecarbonyloxetane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxetane ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. This can lead to changes in the conformation and activity of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid
  • Oxetane
  • Cyclopropyl methyl ketone

Comparison: 3-Cyclopropanecarbonyloxetane is unique due to the presence of both a cyclopropane ring and an oxetane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a combination of ring strain and reactivity that can be advantageous in synthetic applications .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

cyclopropyl(oxetan-3-yl)methanone

InChI

InChI=1S/C7H10O2/c8-7(5-1-2-5)6-3-9-4-6/h5-6H,1-4H2

InChI Key

IEIDADLPPJTNLC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2COC2

Origin of Product

United States

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